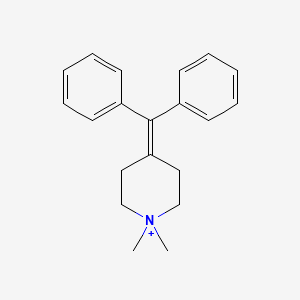
Diphemanil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
It is primarily used in the treatment of peptic ulcers, gastric hyperacidity, hypermotility in gastritis and pylorospasm, and hyperhidrosis (excessive perspiration) . The compound works by binding to muscarinic acetylcholine receptors, thereby decreasing the secretory excretion of stomach acids, saliva, and sweat .
準備方法
合成経路と反応条件: ジフェマニルは、ベンゾフェノンと1,1-ジメチル-4-ブロモピペリジニウムメチルスルファートの正式なウィッティヒオレフィン化によって合成されます 。この反応は、ホスホニウムイリドとカルボニル化合物を反応させることによってアルケンを生成することを伴います。
工業的製造方法: ジフェマニルの工業的製造には、ウィッティヒ反応の大規模な適用とそれに続く精製プロセスが含まれ、最終生成物が得られます。反応条件は、化合物の高収率と純度を保証するために最適化されています。
化学反応の分析
反応の種類: ジフェマニルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を生成することができます。
還元: ジフェマニルに存在する官能基を修飾するために、還元反応を行うことができます。
置換: ジフェマニルは、置換反応を起こすことができ、1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 目的の置換に応じて、さまざまな求核剤と求電子剤を使用できます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はさまざまな酸化誘導体を生成する可能性があり、置換反応はさまざまなジフェマニルの置換アナログをもたらす可能性があります。
4. 科学研究への応用
ジフェマニルは、次のような幅広い科学研究への応用を持っています。
化学: 有機合成における試薬として、および抗コリン作用薬の研究におけるモデル化合物として使用されます。
生物学: 神経伝達物質系に関する研究や受容体結合研究に使用されます。
医学: 消化性潰瘍、多汗症、および消化器系疾患などの状態の治療における治療の可能性について調査されています.
産業: 医薬品の開発や品質管理プロセスにおける標準物質として利用されています。
科学的研究の応用
Diphemanil has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying anticholinergic agents.
Biology: Employed in research on neurotransmitter systems and receptor binding studies.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes.
作用機序
ジフェマニルは、主にムスカリン性M3受容体に結合することによって効果を発揮します 。これらの受容体は、血管、肺、消化管、およびさまざまな腺の平滑筋に位置しています。これらの受容体に結合することにより、ジフェマニルは胃酸、唾液、および汗の分泌排泄を減少させます。 この作用は、消化性潰瘍、多汗症、およびその他の関連する状態に関連する症状を軽減するのに役立ちます .
類似の化合物:
メタンテリン: 同様の治療目的で使用される別の第四級アンモニウム抗コリン作用薬。
プロパンテリン: 消化器系疾患の治療に使用される、同様の抗コリン作用を持つ化合物。
アトロピン: 幅広い用途を持つ、よく知られた抗コリン作用薬。
ジフェマニルの独自性: ジフェマニルは、ムスカリン性M3受容体に対する特異的な結合親和性により、消化管と腺での分泌排泄の減少に特に有効です。 その第四級アンモニウム構造も、消化管からの吸収不良やバイオアベイラビリティの制限など、独特の薬物動態特性に寄与しています .
類似化合物との比較
Methantheline: Another quaternary ammonium anticholinergic used for similar therapeutic purposes.
Propantheline: A compound with similar anticholinergic properties used in the treatment of gastrointestinal disorders.
Atropine: A well-known anticholinergic agent with a broader range of applications.
Uniqueness of Diphemanil: this compound is unique due to its specific binding affinity for the muscarinic M3 receptor, which makes it particularly effective in reducing secretory excretion in the gastrointestinal tract and glands. Its quaternary ammonium structure also contributes to its distinct pharmacokinetic properties, such as poor absorption from the gastrointestinal tract and limited bioavailability .
特性
Key on ui mechanism of action |
Diphemanil Methylsulfate exerts its action by primarily binding the muscarinic M3 receptor. M3 receptors are located in the smooth muscles of the blood vessels, as well as in the lungs. This means they cause vasodilation and bronchoconstriction. They are also in the smooth muscles of the gastrointestinal tract (GIT), which help in increasing intestinal motility and dilating sphincters. The M3 receptors are also located in many glands which help to stimulate secretion in salivary glands and other glands of the body. |
|---|---|
CAS番号 |
15394-62-4 |
分子式 |
C20H24N+ |
分子量 |
278.4 g/mol |
IUPAC名 |
4-benzhydrylidene-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C20H24N/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3/q+1 |
InChIキー |
LCTZPQRFOZKZNK-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C |
正規SMILES |
C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C |
Key on ui other cas no. |
15394-62-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















